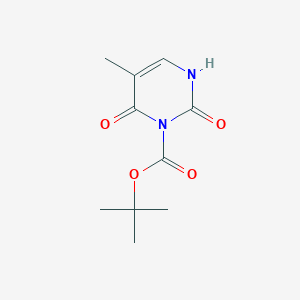

tert-Butyl 5-methyl-2,6-dioxo-3,6-dihydropyrimidine-1(2H)-carboxylate

Description

tert-Butyl 5-methyl-2,6-dioxo-3,6-dihydropyrimidine-1(2H)-carboxylate is a pyrimidine derivative characterized by a tert-butyl carbamate group at the N1 position, a methyl substituent at C5, and two ketone groups at C2 and C5. This compound belongs to the dihydropyrimidine class, which is structurally analogous to uracil derivatives but with partial saturation of the pyrimidine ring.

Properties

Molecular Formula |

C10H14N2O4 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

tert-butyl 5-methyl-2,4-dioxo-1H-pyrimidine-3-carboxylate |

InChI |

InChI=1S/C10H14N2O4/c1-6-5-11-8(14)12(7(6)13)9(15)16-10(2,3)4/h5H,1-4H3,(H,11,14) |

InChI Key |

ZRAXBKUQBOAIRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=O)N(C1=O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Biological Activity

tert-Butyl 5-methyl-2,6-dioxo-3,6-dihydropyrimidine-1(2H)-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure:

- Molecular Formula: C₁₃H₁₅N₃O₄

- CAS Number: 917081-58-4

Physical Properties:

- Melting Point: 136−138 °C

- Solubility: Soluble in organic solvents like DMSO and ethanol.

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial effects against various strains of bacteria. In a study involving multiple bacterial species, it demonstrated a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 40 | 30 |

| K. pneumoniae | 50 | 19 |

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies revealed IC₅₀ values between 7 to 20 µM for various cancer cell lines, indicating its potential to inhibit cancer cell proliferation effectively . Specific pathways targeted include those involved in angiogenesis and cancer cell signaling.

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| Pancreatic | 14 |

| Prostate | 10 |

| Breast | 3 |

Anti-inflammatory Activity

In terms of anti-inflammatory effects, tert-butyl 5-methyl-2,6-dioxo-3,6-dihydropyrimidine has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL . This positions the compound as a potential therapeutic agent in treating inflammatory diseases.

The biological activity of tert-butyl 5-methyl-2,6-dioxo-3,6-dihydropyrimidine is primarily attributed to its ability to interact with specific molecular targets:

- Antibacterial Mechanism: The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Anticancer Mechanism: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

- Anti-inflammatory Mechanism: It modulates the expression of inflammatory mediators by inhibiting transcription factors like NF-kB.

Case Studies

- Antibacterial Efficacy Study : A comparative study highlighted that tert-butyl derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ceftriaxone .

- Cancer Cell Line Analysis : In a series of experiments on breast cancer cell lines (MCF-7), treatment with the compound resulted in significant reductions in cell viability and alterations in cell morphology indicative of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and its analogs:

Table 1: Structural and Functional Comparison

*Calculated molecular weight based on formula C₁₀H₁₄N₂O₄ (tert-butyl: C₄H₉, pyrimidine core: C₅H₅N₂O₄).

Key Comparisons

Stereochemistry: Analog 12a () is enantiomerically pure, whereas the target compound and others (e.g., 105, 119) lack stereochemical descriptors, suggesting racemic or non-chiral synthesis .

Synthetic Routes :

- The target compound likely follows a straightforward Boc-protection strategy, while analogs require specialized steps:

- TFA Deprotection : Compounds like 119 and 108 () undergo TFA-mediated removal of Boc groups, a step absent in the target compound’s hypothetical synthesis .

Physicochemical Properties: Polarity: Analogs with phosphoryl groups (119, 12a) exhibit lower Rf values (e.g., 0.45 in DCM/MeOH) compared to non-phosphorylated analogs (105: 0.71 in EDP/AcOEt), indicating higher polarity . Molecular Weight: The target compound’s lower molecular weight (~242 vs. 409–519 g/mol for analogs) may improve bioavailability but reduce binding affinity in biological systems .

The target compound’s simpler structure may further limit bioactivity . Functional Group Impact: Phosphorylated analogs (e.g., 119) are designed to mimic nucleotide precursors, but their poor in vitro performance suggests steric or metabolic stability issues .

Research Implications and Limitations

- Knowledge Gaps: The target compound’s synthesis, crystallographic data, and bioactivity remain uncharacterized in the provided evidence.

- Design Strategies : Incorporating phosphonate or aryl groups (as in analogs 105, 119) could enhance the target compound’s pharmacological profile, albeit at the cost of synthetic complexity .

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The preparation of tert-butyl 5-methyl-2,6-dioxo-3,6-dihydropyrimidine-1(2H)-carboxylate generally involves:

- Formation of the pyrimidine core with keto groups at positions 2 and 6.

- Introduction of the tert-butyl carbamate protecting group at the nitrogen.

- Functionalization at position 5 with a methyl group.

Palladium-catalyzed cross-coupling reactions are frequently used in the synthesis of related tert-butyl pyrimidine carboxylates, indicating their applicability in constructing complex heterocyclic systems with high efficiency.

Specific Synthetic Procedures

Although direct preparation details for this compound are scarce, related compounds such as tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate have been synthesized via palladium-catalyzed borylation and subsequent Suzuki coupling reactions, which can be adapted for the target compound.

Example Reaction Conditions (Adapted for Similar Compounds):

| Step | Reagents and Catalysts | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Borylation | Bis(pinacolato)diboron, potassium acetate, (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride | 1,4-Dioxane | 80°C | Overnight | ~93% | Inert atmosphere, degassed with N2 |

| Suzuki Coupling | Aryl bromide, sodium carbonate, tetrakis(triphenylphosphine)palladium(0) | Toluene:EtOH:H2O (2:1:1) | 80°C | 4.5 h | ~93% | Degassed under Ar, sonication |

Data Table Summarizing Key Preparation Parameters

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Catalyst | Palladium-based catalysts | Pd(PPh3)4, Pd(dppf)Cl2, PdCl2(dppf) |

| Base | Carbonate or acetate salts | Sodium carbonate, potassium acetate, tripotassium phosphate |

| Solvent | Mixed organic solvents | 1,4-Dioxane, toluene, ethanol, water mixtures |

| Temperature | Reaction temperature range | 80–130°C (conventional or microwave) |

| Atmosphere | Inert gas to prevent oxidation | Nitrogen or argon |

| Reaction Time | Duration of reaction | 0.5 h (microwave) to overnight (conventional) |

| Yield | Product yield | 79.8% to 100% depending on conditions |

| Purification | Chromatography | Silica gel with hexanes/ethyl acetate or DCM/methanol gradients |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.